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Compound of Interest

Compound Name: 3-Methoxy-1-methyl-1H-indole

CAS No.: 21716-69-8

Cat. No.: B3252547

Get Quote

Executive Summary & Diagnostic Utility
3-methoxy-1-methyl-1H-indole is a specialized indole derivative often utilized as a scaffold in

the synthesis of serotonin receptor ligands and indomethacin analogs. Its spectroscopic

signature is defined by the electronic interplay between the electron-rich indole core, the N-

methyl group, and the electron-donating methoxy substituent at the C3 position.

Performance Metric: Diagnostic Specificity The "performance" of an NMR analysis for this

molecule is measured by its ability to resolve two critical features:

Differentiation from Precursor (1-Methylindole): Confirmation of C3-substitution via the

collapse of the C2-H doublet to a singlet.

Purity Verification (vs. Hydrolysis): Distinguishing the labile C3-methoxy enol ether moiety

from its thermodynamically stable hydrolysis product, 1-methylindolin-2-one (oxindole).
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The following table contrasts the target molecule with its primary synthetic precursor and its

most common degradation product.

Table 1: Comparative Chemical Shift Data (CDCl₃, 400
MHz)

Feature
Target: 3-Methoxy-1-

methyl-1H-indole

Precursor: 1-

Methylindole

Degradant: 1-

Methylindolin-2-one

N-CH₃ 3.68 - 3.72 ppm (s) 3.75 ppm (s) 3.20 ppm (s)

C3-Substituent
3.88 - 3.92 ppm (s, -

OCH₃)
6.45 ppm (d, C3-H) 3.50 ppm (s, C3-H₂)

C2-Proton 6.75 - 6.85 ppm (s)
7.08 ppm (d, J=3.1

Hz)

Absent (Carbonyl

C=O)

Aromatic Region 7.10 - 7.60 ppm (m) 7.10 - 7.65 ppm (m) 6.80 - 7.30 ppm (m)

Key Diagnostic
Singlet at C2 (No

coupling)

Doublet at C2

(Couples to C3-H)

Upfield CH₂ singlet at

~3.5 ppm

Note: The N-methyl signal in the target is slightly shielded (upfield) compared to the precursor

due to the electron-donating effect of the C3-methoxy group pushing density into the ring

system.

Structural Assignment & Mechanism
The "Singlet" Confirmation
In unsubstituted 1-methylindole, the proton at C2 couples with the proton at C3, resulting in a

characteristic doublet (J ≈ 3 Hz).

Mechanism: Substitution at C3 with a methoxy group removes the C3 proton.
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Result: The C2 proton signal collapses into a sharp singlet. This is the primary "Go/No-Go"

signal for successful synthesis.

Stability & Hydrolysis Warning
3-methoxyindoles are essentially methyl enol ethers of indoxyl. They are acid-sensitive and

prone to hydrolysis.

Degradation Pathway: Exposure to acidic CDCl₃ (often caused by HCl traces in aged

solvent) can hydrolyze the methoxy group, leading to the formation of 1-methylindolin-2-one

(or 1-methyl-2-oxindole).

Red Flag: If you observe a new singlet appearing around 3.50 ppm (integrating to 2H), your

sample has degraded into the oxindole form.

Visualization of Logic Pathways
The following diagrams illustrate the structural assignment logic and the degradation pathway

risks.

Diagram 1: Structural Assignment Logic
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Caption: Decision tree for distinguishing the target molecule from precursors and degradants

based on 1H NMR multiplicity and shifts.

Diagram 2: Chemical Shift Map
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Caption: Mapping of specific protons to their expected chemical shifts in 3-methoxy-1-methyl-
1H-indole.

Experimental Protocol
To ensure reproducibility and minimize degradation during analysis:

Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if

the sample is stored. Avoid acidic CDCl₃ which catalyzes hydrolysis.

Alternative:DMSO-d₆ is excellent for stability but may shift the water peak to ~3.3 ppm,

potentially obscuring the N-Me signal.

Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL of solvent. High

concentrations can lead to stacking effects, shifting aromatic peaks upfield.

Acquisition Parameters:

Pulse Angle: 30° or 45° (to prevent saturation of methyl singlets).

Relaxation Delay (D1): Set to
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2.0 seconds. The methyl protons (N-Me, O-Me) have different T1 relaxation times;
insufficient delay may distort integration ratios (expected 3:3:1 for Me:OMe:H2).

Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting

of aromatic protons.
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Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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